1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride
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Overview
Description
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride is a heterocyclic compound that features both azetidine and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride typically involves the following steps:
Formation of Azetidine Ring:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through a series of cyclization reactions involving ortho-phenylenediamine and carboxylic acids or their derivatives.
Coupling of Azetidine and Benzodiazole: The final step involves coupling the azetidine and benzodiazole rings under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds such as 3-(prop-1-en-2-yl)azetidin-2-ones are structurally similar and have been studied for their antiproliferative effects.
Benzodiazole Derivatives: Compounds like 1H-benzotriazole and 1H-indazole share structural similarities and are used in various chemical and biological applications.
Uniqueness
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride is unique due to its combined azetidine and benzodiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in multiple fields .
Biological Activity
1-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride is a unique organic compound characterized by its bicyclic structure, which includes an azetidine ring and a benzodiazole moiety. This structural configuration suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological systems.
Chemical Structure and Properties
The compound's molecular formula is C10H15N3⋅2Cl, with a molecular weight of approximately 250.17 g/mol. The presence of the azetidine ring contributes to its reactivity and interaction with biological targets.
Biological Activity
The biological activity of this compound can be explored through various mechanisms:
- Receptor Binding : Interaction studies have indicated that this compound may exhibit binding affinity to specific receptors or enzymes. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to evaluate these interactions.
- CNS Activity : Structural analogs have shown significant central nervous system (CNS) activity. This suggests that the compound may influence neurotransmitter systems or neuronal signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Azetidinone | Contains an azetidine ring | Exhibits different reactivity patterns |
1-Benzhydrylazetidin-3-ol | Benzyl group attached to azetidine | Demonstrates significant CNS activity |
2-Azetidinemethanol | Hydroxymethyl group | May show different solubility and stability |
4-Acetylazetidine | Acetylated version of azetidine | Potentially alters pharmacokinetic properties |
This table illustrates how the combination of the azetidine and benzodiazole structures in this compound may enhance its biological activity compared to other compounds.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Neuropharmacological Studies : Research involving azetidine derivatives has demonstrated their potential as anxiolytic agents. The benzodiazole component may contribute to GABAergic modulation, enhancing the anxiolytic effect observed in animal models.
- Antimicrobial Activity : Some benzodiazole derivatives have been noted for their antimicrobial properties. Preliminary tests on similar compounds suggest that this compound could exhibit similar effects against various microbial strains.
Properties
Molecular Formula |
C10H17Cl2N3 |
---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c1-2-4-10-9(3-1)12-7-13(10)8-5-11-6-8;;/h7-8,11H,1-6H2;2*1H |
InChI Key |
KXNGRDWLGOWPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=CN2C3CNC3.Cl.Cl |
Origin of Product |
United States |
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